5-Ethylpyrimidine-2,4,6-triamine
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Overview
Description
5-Ethylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C6H11N5. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrimidine-2,4,6-triamine typically involves the condensation of ethyl acetoacetate with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino groups at positions 2, 4, and 6 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Ethylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the ethyl group at position 5.
5-Methylpyrimidine-2,4,6-triamine: Similar structure with a methyl group instead of an ethyl group at position 5.
5-Phenylpyrimidine-2,4,6-triamine: Contains a phenyl group at position 5 instead of an ethyl group.
Uniqueness
5-Ethylpyrimidine-2,4,6-triamine is unique due to the presence of the ethyl group at position 5, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
24867-19-4 |
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Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
5-ethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H6,7,8,9,10,11) |
InChI Key |
JMJXZCVZSCWVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
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